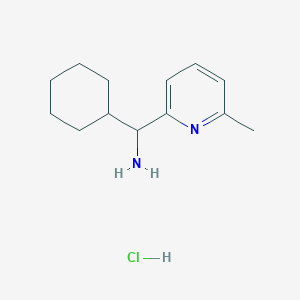

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride

CAS No.: 1864052-00-5

Cat. No.: VC3096323

Molecular Formula: C13H21ClN2

Molecular Weight: 240.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864052-00-5 |

|---|---|

| Molecular Formula | C13H21ClN2 |

| Molecular Weight | 240.77 g/mol |

| IUPAC Name | cyclohexyl-(6-methylpyridin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2.ClH/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11;/h5-6,9,11,13H,2-4,7-8,14H2,1H3;1H |

| Standard InChI Key | LAZCZYBPSJBBQH-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)C(C2CCCCC2)N.Cl |

| Canonical SMILES | CC1=NC(=CC=C1)C(C2CCCCC2)N.Cl |

Introduction

Chemical Identity and Structural Properties

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride is characterized by specific chemical identifiers and structural features that define its properties and potential applications.

Chemical Identification

The compound is precisely identified through several standard chemical identifiers as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1864052-00-5 |

| Molecular Formula | C₁₃H₂₁ClN₂ |

| Molecular Weight | 240.77 g/mol |

| IUPAC Name | cyclohexyl-(6-methylpyridin-2-yl)methanamine;hydrochloride |

Table 1: Chemical identification parameters of Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride

Structural Characteristics

The compound features a 6-methylpyridine ring linked to a methanamine group, which is further connected to a cyclohexyl ring. The molecule exists as the hydrochloride salt, formed by the addition of hydrochloric acid to the parent compound. This salt formation significantly alters the physicochemical properties of the molecule compared to its free base form.

The parent compound, Cyclohexyl(6-methylpyridin-2-yl)methanamine, has a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. The transformation to the hydrochloride salt increases the molecular weight to 240.77 g/mol due to the addition of HCl.

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride, with the general approach involving the synthesis of the parent compound followed by salt formation.

Parent Compound Synthesis

The synthesis of Cyclohexyl(6-methylpyridin-2-yl)methanamine typically involves nucleophilic substitution reactions using appropriate precursors. Common starting materials include:

-

6-methyl-2-pyridinecarboxaldehyde

-

Cyclohexylmethanamine

The reaction generally proceeds under conditions that include heating under reflux for several hours, with bases such as sodium hydride or potassium carbonate often used to facilitate the nucleophilic substitution process. The reaction may be carried out in various solvents depending on the specific protocol.

Hydrochloride Salt Formation

Once the parent compound is synthesized, conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. This process typically involves:

-

Dissolving the parent compound in an appropriate organic solvent

-

Adding a calculated amount of hydrochloric acid

-

Isolation of the precipitated salt through filtration

-

Purification through recrystallization if necessary

This salt formation step is crucial as it enhances the stability and solubility of the compound in aqueous solutions, which is particularly important for biological and pharmaceutical applications.

Purification Methods

After synthesis, purification methods commonly employed include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel as the stationary phase

-

Preparative HPLC for higher purity requirements

These purification methods ensure that the final compound meets the required purity standards for research and potential pharmaceutical applications.

Comparison with Related Compounds

Understanding the relationship between Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride and structurally similar compounds provides valuable context for its properties and potential applications.

Structural Analogs

Several compounds share structural similarities with Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride, including:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Cyclohexyl(6-methylpyridin-2-yl)methanamine | Not specified in search results | C₁₃H₂₀N₂ | 204.31 |

| (6-Methylpyridin-2-yl)methanamine dihydrochloride | 858838-82-1 | C₇H₁₂Cl₂N₂ | 195.09 |

| Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride | 1864060-02-5 | C₁₂H₂₀ClNO | 229.74 |

Table 2: Comparison of Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride with structurally related compounds

Structural and Functional Differences

The structural variations among these compounds likely lead to differences in their chemical behavior and biological activities:

-

The parent compound (Cyclohexyl(6-methylpyridin-2-yl)methanamine) lacks the HCl component, resulting in different solubility properties and potentially different pharmacokinetic behavior in biological systems.

-

(6-Methylpyridin-2-yl)methanamine dihydrochloride contains two hydrochloride groups and lacks the cyclohexyl moiety, which likely results in significantly different physicochemical properties and biological activities .

-

Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride contains a furan ring instead of a pyridine ring, which would alter the electron distribution, hydrogen bonding capabilities, and potentially the biological activity profile .

These structural differences illustrate how variations in substituents and structural arrangements can influence the chemical behavior and potential biological activity of these compounds. Such understanding is crucial for structure-activity relationship studies in drug discovery projects.

Current Research and Future Directions

While specific research on Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride is limited in the available literature, several avenues for future investigation emerge from the broader context of similar compounds.

Synthesis Optimization

Current synthetic methods could potentially be optimized for:

-

Higher yields

-

Enhanced purity

-

More environmentally friendly conditions

-

Scalable procedures for larger-scale production

Such optimizations would be valuable if the compound demonstrates significant utility in research or pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume